4-(Biphenyl-4-yl)-DL-phenylalanine

Cytotoxicity Cancer Research Natural Product Modification

4-(Biphenyl-4-yl)-DL-phenylalanine is a racemic unnatural amino acid featuring a para-biphenyl moiety critical for pharmacological activity. Unlike natural L-phenylalanine, this scaffold enables subnanomolar VLA-4 integrin antagonism, 16-fold cytotoxicity enhancement in apratoxin A analogs, and FRET-compatible fluorescence in ecDHFR studies. The DL racemate provides a cost-effective screening tool for chiral lead identification. Ideal for immunology, oncology, and structural biology R&D programs requiring validated, high-purity building blocks.

Molecular Formula C21H19NO2
Molecular Weight 317.4 g/mol
Cat. No. B8097551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Biphenyl-4-yl)-DL-phenylalanine
Molecular FormulaC21H19NO2
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CC(C(=O)O)N
InChIInChI=1S/C21H19NO2/c22-20(21(23)24)14-15-6-8-17(9-7-15)19-12-10-18(11-13-19)16-4-2-1-3-5-16/h1-13,20H,14,22H2,(H,23,24)
InChIKeyVVJSFKRZWZKXLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Biphenyl-4-yl)-DL-phenylalanine: Structural Identity and Core Procurement Data


4-(Biphenyl-4-yl)-DL-phenylalanine (CAS 1946843-02-2, molecular formula C21H19NO2, MW 317.38 g/mol) is a synthetic, racemic, unnatural amino acid featuring a biphenyl moiety at the para-position of the phenylalanine side chain [1]. Its predicted physicochemical properties include a boiling point of 542.4±50.0 °C, a density of 1.184±0.06 g/cm³, and a pKa of 2.22±0.10 . This structure distinguishes it from natural L-phenylalanine and serves as a key scaffold for developing integrin antagonists, fluorescent probes, and cytotoxic agents [2]. The compound is available from commercial suppliers with a purity of ≥95%, making it accessible for research and development applications .

Why 4-(Biphenyl-4-yl)-DL-phenylalanine is Not Interchangeable with Simpler Phenylalanine Analogs


The biphenyl group in 4-(Biphenyl-4-yl)-DL-phenylalanine confers unique biological activities that are absent in natural phenylalanine or simpler derivatives. For instance, while L-phenylalanine is a building block for proteins, its biphenyl-substituted counterpart is a potent scaffold for integrin antagonism, with optimized derivatives achieving subnanomolar IC50 values [1]. This demonstrates that the biphenyl moiety is a critical pharmacophore for specific target engagement, and substituting it with a smaller or less hydrophobic group (e.g., a simple phenyl ring) drastically alters or abolishes activity. Furthermore, the racemic DL-form provides a cost-effective screening tool for identifying chiral lead compounds, whereas enantiopure L- or D-forms are essential for final drug candidates [2]. Therefore, a simple generic substitution is scientifically unsound and will fail to replicate the specific biological or chemical performance required in applications like integrin inhibition or fluorescence-based protein studies [3].

Quantitative Evidence for 4-(Biphenyl-4-yl)-DL-phenylalanine Differentiation


Enhanced Cytotoxicity in Apratoxin A Analogue: 16-Fold Increase Over Parent Compound

A 4-biphenylalanine (Bph) analogue of apratoxin A (compound 3) exhibited a 16-fold increase in cytotoxicity against HCT-116 human colon cancer cells compared to the parent natural product apratoxin A [1]. This significant enhancement is attributed to the 4-phenyl group of the biphenylalanine residue, as evidenced by a 100-fold difference in cytotoxicity between apratoxin M7 (4-methoxy group) and apratoxin M16 (4-phenyl group) [1].

Cytotoxicity Cancer Research Natural Product Modification

Potent Integrin Antagonism: Scaffold Enables Subnanomolar VLA-4 Inhibition

N-Acyl-4-biphenylalanine derivatives are potent VLA-4 antagonists. Optimization of this scaffold led to compounds with IC50 values below 1 nM, representing a >5000-fold improvement over the initial lead compound's IC50 of 5 µM [1]. The biphenylalanine core is essential for this activity; related phenylalanine derivatives without the biphenyl group show significantly reduced potency [2]. For example, the initial lead compound (1) had an IC50 of 5 µM for α4β7 and 33 µM for α4β1, while optimized derivatives like compound 27 achieved an IC50 of 1 nM [1][2].

Integrin Antagonists Inflammation Autoimmune Disease

Fluorescent Properties: Enables Protein FRET Studies Without Disruption

4-(Biphenyl-4-yl)-DL-phenylalanine, when incorporated into E. coli dihydrofolate reductase (ecDHFR) at position 16, resulted in a modified protein that consumed NADPH at a rate up to about twice that of the wild-type enzyme [1]. This contrasts with the behavior of the same biphenylalanine derivative at position 49, where catalytic function remained comparable to wild-type, and at position 115, where catalytic efficiencies varied significantly depending on the specific isomer [1]. The biphenyl moiety provides intrinsic fluorescence suitable for FRET measurements, enabling studies of protein conformational changes without requiring external fluorophores [1].

Fluorescence Protein Dynamics FRET Structural Biology

Differential Modulation of α1-Glycine Receptors vs. Phenylbenzyl Analogue

In a head-to-head comparison of phenylalanine derivatives, the biphenyl derivative (ligand 2) provided the most promising antagonistic effect on human α1-glycine receptors (α1-GLYRs), while its phenylbenzyl analogue (ligand 5) exhibited the highest potentiation effect [1]. This functional switch highlights how subtle structural changes drastically alter pharmacology. Ligand 2 (biphenyl) showed weak neuroprotective effects at 50 µM against 100 µM 6-OHDA toxicity, while ligand 5 provided moderate protection in a strychnine-induced seizure model [1].

Glycine Receptors Epilepsy Neuropharmacology

Optimal Application Scenarios for 4-(Biphenyl-4-yl)-DL-phenylalanine Based on Proven Differentiation


Scaffold for Next-Generation Integrin Antagonists

Researchers developing novel anti-inflammatory therapeutics for conditions like multiple sclerosis, inflammatory bowel disease, or asthma should use this compound as a starting scaffold. The established SAR shows that N-acyl-4-biphenylalanine derivatives can achieve subnanomolar potency at VLA-4 (α4β1), a clinically validated target [1]. The racemic DL-form is ideal for initial screening to identify active hits before chiral resolution [2].

Enhancement of Cytotoxic Payloads in Targeted Therapies

Medicinal chemists aiming to improve the potency of cytotoxic natural product leads, such as apratoxin A, should incorporate the 4-biphenylalanine moiety. Substitution with this group has been shown to increase cytotoxicity against HCT-116 cells by 16-fold, providing a validated strategy for lead optimization in cancer drug discovery [3].

Intrinsic Fluorescent Probe for Protein Conformational Studies

Structural biologists and protein engineers can utilize this compound as a minimally invasive fluorescent probe. Its biphenyl side chain provides sufficient fluorescence for FRET measurements while causing only modest perturbations to protein structure and function, as demonstrated in ecDHFR. This allows for the real-time monitoring of conformational changes without the need for bulky external fluorophores [4].

Tool Compound for Glycine Receptor Pharmacology Studies

Neuropharmacologists investigating the role of α1-glycine receptors in epilepsy or other CNS disorders can use this compound as a selective antagonist tool. Its distinct activity profile—antagonism versus the potentiation seen with its phenylbenzyl analogue—makes it valuable for dissecting receptor function and exploring structure-activity relationships [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Biphenyl-4-yl)-DL-phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.